6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group at the 6th position, a carbamoyl group at the 3rd position, and a chlorine atom at the 4th position of the phenyl ring attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-(4-chlorophenyl)picolinic acid, undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The carbamoyl group is introduced through an amidation reaction, where the amino group reacts with an appropriate carbamoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It serves as a lead compound in the design of novel herbicides and pesticides due to its structural similarity to known bioactive molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effect on cellular processes.
Material Science: It is explored for its potential use in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of its function. The chlorine atom may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(4-chlorophenyl)picolinic acid: Lacks the carbamoyl group, which may affect its binding properties and biological activity.
3-(3-carbamoyl-4-chlorophenyl)picolinic acid: Lacks the amino group, which may influence its reactivity and interaction with molecular targets.
6-Amino-3-(3-carbamoylphenyl)picolinic acid: Lacks the chlorine atom, which may alter its hydrophobic interactions and overall activity.
Uniqueness
6-Amino-3-(3-carbamoyl-4-chlorophenyl)picolinic acid is unique due to the presence of all three functional groups (amino, carbamoyl, and chlorine) on the picolinic acid core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-9-3-1-6(5-8(9)12(16)18)7-2-4-10(15)17-11(7)13(19)20/h1-5H,(H2,15,17)(H2,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUICNMMUBLWNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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